

# Fungal Transcriptomic Response to 2-Undecenoic Acid: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Undecenoic Acid

Cat. No.: B108545

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This guide provides a comprehensive comparison of the transcriptomic response of pathogenic fungi to **2-undecenoic acid** and its saturated counterpart, undecanoic acid. By leveraging publicly available experimental data, we aim to offer an objective overview of the molecular mechanisms underlying the antifungal activity of these fatty acids, providing valuable insights for researchers in mycology and drug development.

## Executive Summary

Undecenoic acid and undecanoic acid, medium-chain fatty acids, are known for their potent antifungal properties. This guide delves into the comparative transcriptomics of fungal responses to these compounds, primarily focusing on the dermatophyte *Trichophyton rubrum* and the opportunistic yeast *Candida albicans*. Transcriptomic analyses, predominantly through RNA sequencing (RNA-seq), have revealed that these fatty acids induce a multifaceted stress response in fungi. Key affected cellular processes include the disruption of the cell wall and plasma membrane integrity, inhibition of ergosterol biosynthesis, induction of oxidative stress, and significant alterations in metabolic and pathogenic pathways. This guide synthesizes the quantitative data on gene expression changes, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways involved in the fungal response.

## Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differentially expressed genes in *Trichophyton rubrum* and *Candida albicans* upon exposure to undecanoic acid or undecenoic acid, as reported in various transcriptomic studies.

Table 1: Differentially Expressed Genes in *Trichophyton rubrum* in Response to Undecanoic Acid

Gene Category	Gene/Protein	Regulation	Function
Lipid & Ergosterol Metabolism	ERG1	Down	Squalene epoxidase, key enzyme in ergosterol biosynthesis
ERG3	Down	C-5 sterol desaturase in ergosterol biosynthesis	
ERG11	Down	Lanosterol 14-alpha-demethylase, target of azole antifungals	
FAS	Modulated	Fatty acid synthase	
Oxidative Stress Response	SOD	Up	Superoxide dismutase, detoxification of reactive oxygen species
CAT	Up	Catalase, detoxification of hydrogen peroxide	
GPX	Up	Glutathione peroxidase, detoxification of peroxides	
Cell Wall & Membrane	CHS	Modulated	Chitin synthase, involved in cell wall synthesis
FKS	Modulated	Glucan synthase, involved in cell wall synthesis	
ABC Transporters	Up	Efflux pumps, potential drug	

resistance mechanism			
Pathogenesis & Other	Subtilisin-like proteases (SUB)	Down	Virulence factors, involved in keratin degradation
Metalloproteases (MEP)	Down	Virulence factors, involved in host tissue degradation	
HSPs	Modulated	Heat shock proteins, general stress response	

Table 2: Differentially Expressed Genes in *Candida albicans* in Response to Undecenoic Acid

Gene Category	Gene/Protein	Regulation	Function
Hyphal Formation & Biofilm	HWP1	Down	Hyphal wall protein 1, essential for adhesion and biofilm formation
ALS3	Down	Agglutinin-like sequence 3, adhesin and invasin	
ECE1	Down	Extent of cell elongation 1, involved in candidalysin production	
Ergosterol Biosynthesis	ERG1	Down	Squalene epoxidase
ERG11	Down	Lanosterol 14-alpha-demethylase	
Stress Response	HSP70	Up	Heat shock protein 70, chaperone
HSP90	Up	Heat shock protein 90, key regulator of stress response and morphogenesis	
Metabolism	ICL1	Up	Isocitrate lyase, key enzyme of the glyoxylate cycle

## Experimental Protocols

The transcriptomic data presented in this guide were primarily generated using RNA sequencing (RNA-seq). The following is a generalized, detailed methodology based on the protocols described in the cited research.

## Fungal Culture and Treatment

- Fungal Strains: *Trichophyton rubrum* (e.g., strain CBS 118892) or *Candida albicans* (e.g., strain SC5314) were used.
- Culture Conditions: Fungi were typically grown in a standard liquid medium such as Sabouraud dextrose broth or RPMI-1640 to mid-logarithmic phase at an appropriate temperature (e.g., 28-37°C) with agitation.
- Treatment: A sublethal concentration of **2-undecenoic acid** or undecanoic acid (dissolved in a suitable solvent like DMSO) was added to the fungal cultures. Control cultures were treated with the solvent alone.
- Incubation: The treated and control cultures were incubated for specific time points (e.g., 3, 12, or 24 hours) to allow for transcriptomic changes to occur.

## RNA Extraction and Sequencing

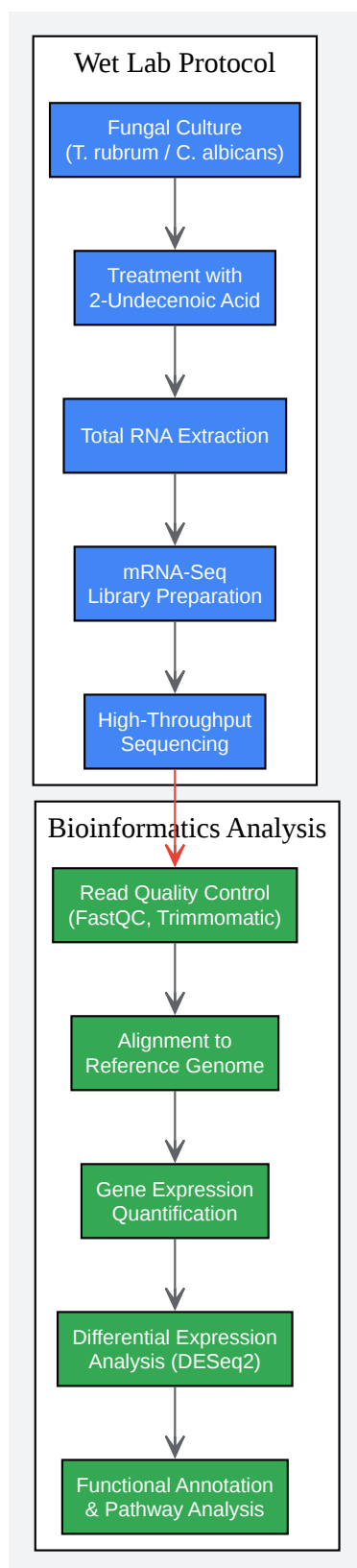
- Harvesting and Lysis: Fungal cells were harvested by centrifugation, washed, and immediately frozen in liquid nitrogen. Cell lysis was achieved by mechanical disruption (e.g., grinding with a mortar and pestle in the presence of liquid nitrogen) or enzymatic digestion.
- RNA Isolation: Total RNA was extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.
- RNA Quality Control: The integrity and quantity of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). High-quality RNA (RNA Integrity Number > 8) was used for library preparation.
- Library Preparation: An mRNA-seq library was prepared from the total RNA. This typically involved poly(A) mRNA selection, fragmentation of the mRNA, first- and second-strand cDNA synthesis, end-repair, A-tailing, and ligation of sequencing adapters.
- Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq, to generate millions of short reads.

## Data Analysis

- **Quality Control of Reads:** Raw sequencing reads were assessed for quality using tools like FastQC. Adapters and low-quality bases were trimmed using software such as Trimmomatic.
- **Alignment:** The high-quality reads were aligned to the respective fungal reference genome (*Trichophyton rubrum* or *Candida albicans*) using a splice-aware aligner like HISAT2 or STAR.
- **Quantification:** The number of reads mapping to each gene was counted using tools like HTSeq-count or featureCounts.
- **Differential Gene Expression Analysis:** Differential expression analysis between the treated and control samples was performed using packages such as DESeq2 or edgeR in R/Bioconductor. Genes with a significant false discovery rate (FDR) adjusted p-value (e.g.,  $< 0.05$ ) and a log2 fold change above a certain threshold (e.g.,  $> 1$  or  $< -1$ ) were considered differentially expressed.
- **Functional Annotation and Pathway Analysis:** The differentially expressed genes were subjected to functional annotation and enrichment analysis using databases like Gene Ontology (GO) and KEGG pathways to identify the biological processes and pathways affected by the treatment.

## Mandatory Visualization

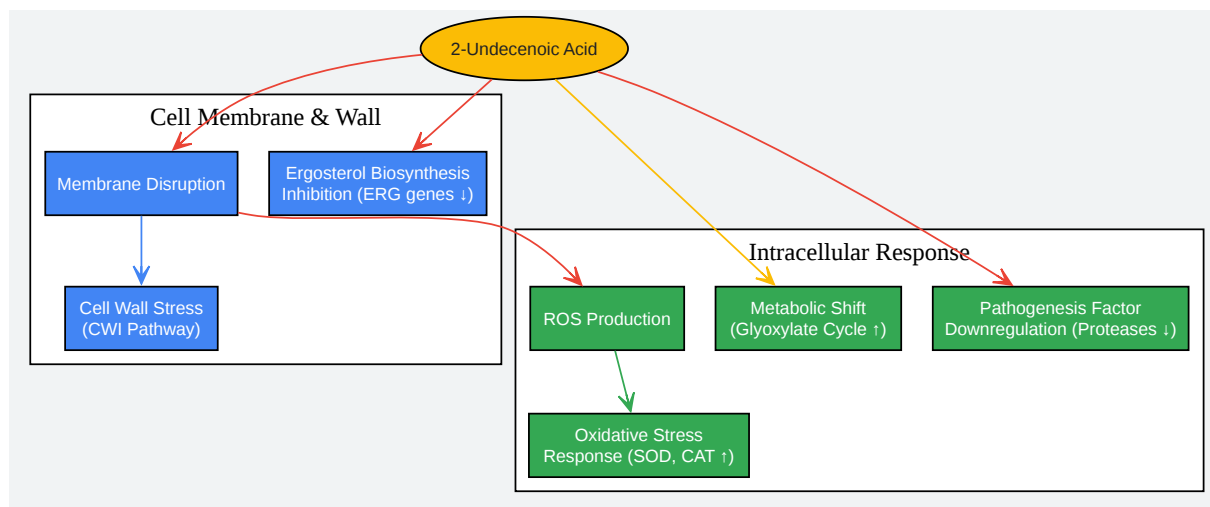
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the fungal response to **2-undecenoic acid**.



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**Caption:** A generalized experimental workflow for transcriptomic analysis of fungal response.





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**Caption:** Key signaling pathways involved in the fungal response to **2-undecenoic acid**.

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